Product packaging for 6-Bromo-3-cyclopropyl-1H-indazole(Cat. No.:CAS No. 1311197-90-6)

6-Bromo-3-cyclopropyl-1H-indazole

Cat. No.: B594278
CAS No.: 1311197-90-6
M. Wt: 237.1
InChI Key: ZVQAEYFKLBCBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-3-cyclopropyl-1H-indazole (CAS 1311197-90-6) is a high-purity chemical reagent extensively used in scientific research as a key synthetic intermediate for developing novel biologically active molecules . Its structure incorporates two highly valuable features: a bromine substituent that serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a cyclopropyl group that can significantly influence the compound's metabolic stability and binding affinity to biological targets . The indazole core is a privileged scaffold in medicinal chemistry, found in several FDA-approved drugs such as the anti-cancer agents Pazopanib and Niraparib, underscoring its therapeutic relevance . As a versatile building block, this compound is primarily employed in the design and synthesis of small-molecule candidates for oncology and inflammation research, particularly in the development of kinase inhibitors . The product must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B594278 6-Bromo-3-cyclopropyl-1H-indazole CAS No. 1311197-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-cyclopropyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAEYFKLBCBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=CC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716640
Record name 6-Bromo-3-cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-90-6
Record name 6-Bromo-3-cyclopropyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-cyclopropyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Bromo 3 Cyclopropyl 1h Indazole and Its Derivatives

General Synthetic Strategies for Indazole Core

The synthesis of the indazole nucleus is paramount in accessing a wide array of functionalized derivatives, including 6-Bromo-3-cyclopropyl-1H-indazole. The approaches are broadly categorized into two main pathways: the construction of the indazole ring system from acyclic or monocyclic precursors through cyclization reactions, and the chemical modification of an already existing indazole scaffold.

Cyclization Reactions for Indazole Formation

The formation of the bicyclic indazole system is most commonly achieved through intramolecular cyclization reactions that establish the crucial N-N bond of the pyrazole (B372694) ring or a key C-N bond. These methods often provide a high degree of control over the substitution pattern on both the benzene (B151609) and pyrazole moieties.

A robust method for constructing the 1H-indazole skeleton involves the intramolecular cyclization of o-haloaryl N-tosylhydrazones or related N-sulfonylhydrazones. nih.gov This strategy typically employs a metal catalyst, such as copper, to facilitate the crucial C-N bond formation. For instance, Tang et al. developed a protocol using copper(I) oxide (Cu₂O) to mediate the cyclization of o-haloaryl N-sulfonylhydrazones, which are formed from the corresponding aldehydes or ketones. nih.govresearchgate.net This reaction proceeds through a thermo-induced isomerization followed by the copper-mediated cyclization. nih.gov

Similarly, Wang and colleagues reported a versatile approach using copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) as the catalyst, which notably allows the reaction to proceed at lower temperatures and with a reduced catalyst loading compared to previous methods. nih.govresearchgate.net These methods are advantageous due to the ready availability of the starting materials and their tolerance for a variety of functional groups on the aromatic ring. nih.gov The general transformation is highlighted in the table below.

Starting MaterialCatalystProductReference
o-Haloaryl N-sulfonylhydrazonesCu₂O1H-Indazoles nih.gov
o-Haloaryl N-tosylhydrazonesCu(OAc)₂·H₂O1H-Indazoles nih.govresearchgate.net

The direct use of aldehyde hydrazones represents another significant pathway to indazoles. These methods often rely on transition-metal-catalyzed C-H activation and subsequent annulation. A notable example is the rhodium(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones, which furnishes 1H-indazoles in moderate to good yields with compatibility for various functional groups. nih.govresearchgate.net

Another strategy involves the [3+2] annulation of hydrazones with arynes. organic-chemistry.orgnih.gov In this approach, arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, undergo a cycloaddition reaction with hydrazones. organic-chemistry.org This method can be adapted for both N-tosylhydrazones and N-aryl/alkylhydrazones, leading to either 3-substituted or 1,3-disubstituted indazoles, respectively. nih.gov The reaction conditions are typically mild and accommodate a range of substituents. nih.gov

Bunce et al. explored an efficient route to 1-aryl-1H-indazoles that begins with the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes. The subsequent cyclization is achieved through deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

Copper-catalyzed reactions play a pivotal role in modern organic synthesis, including the formation of indazole rings. Intramolecular C-H amination is a powerful tool for constructing C-N bonds. While often used for functionalizing a pre-formed ring, related copper-mediated processes can also be integral to the initial cyclization. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, can produce 2H-indazoles. organic-chemistry.org In this cascade, the catalyst is key for the formation of both C-N and N-N bonds. organic-chemistry.org

More directly related to C-H amination, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been shown to produce 3-alkenyl-2H-indazoles. nih.gov This process involves the formation of a C-N bond followed by a 1,2-hydride shift. nih.gov Although this yields a 2H-indazole, it showcases the utility of copper-mediated amination in the ring-forming step.

The direct formation of the N-N bond is a conceptually elegant and frequently employed strategy for synthesizing the indazole core. These reactions can be categorized as either reductive or oxidative cyclizations.

The Cadogan reaction, a classical example of reductive N-N bond formation, involves the deoxygenative cyclization of o-nitrobenzylamines or related systems using trivalent phosphorus reagents. nih.govacs.org This method has been adapted for the synthesis of 2H-indazoles from o-nitrobenzaldimines. nih.gov An organophosphorus-mediated reductive cyclization of substituted benzamidines also provides access to 3-amino-2H-indazoles. nih.gov

Oxidative N-N bond formation offers a complementary approach. A recently developed method enables the synthesis of 1H, 2H, and 3H-indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. organic-chemistry.orgorganic-chemistry.org The reaction uses reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide to achieve the transformation. organic-chemistry.org Another protocol, reported by Chen et al., utilizes a copper(II) acetate-mediated N-N bond formation with oxygen as the terminal oxidant. The key intermediates in this reaction are ketimines, which are prepared from o-aminobenzonitriles and organometallic reagents. nih.gov

N-N Bond Formation TypePrecursorReagents/CatalystProductReference
Reductive Cyclizationo-NitrobenzaldiminesTrivalent Phosphorus Reagent2H-Indazoles nih.govacs.org
Oxidative Cyclization2-Aminomethyl-phenylamines(NH₄)₂MoO₄ / H₂O₂Indazoles organic-chemistry.org
Oxidative CyclizationKetimines (from o-aminobenzonitriles)Cu(OAc)₂ / O₂1H-Indazoles nih.gov

Functionalization of Pre-formed Indazoles

Once the core indazole ring is synthesized, further modifications can be made to introduce specific substituents at various positions. This is a critical strategy for accessing specific targets like this compound, where the cyclopropyl (B3062369) group might be installed on a pre-existing 6-bromo-1H-indazole scaffold.

C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the indazole ring, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Transition metal-catalyzed reactions, particularly with palladium and rhodium, are often employed to achieve regioselective functionalization. researchgate.net For instance, the C3 position of the indazole ring is a common site for such modifications. semanticscholar.org

Copper catalysis is also utilized in functionalization reactions. A copper-catalyzed C3 amination of 2H-indazoles has been developed to synthesize various indazole-containing derivatives under mild conditions. acs.orgacs.orgnih.gov Additionally, radical-mediated cross-coupling reactions can be used to introduce alkyl groups onto the indazole nitrogen atoms. organic-chemistry.org These late-stage functionalization techniques provide efficient pathways to structurally diverse indazole derivatives, allowing for the synthesis of complex molecules from simpler, common indazole intermediates.

Specific Synthetic Routes to this compound

The synthesis of this compound can be approached by strategically forming the indazole ring from appropriately substituted precursors or by functionalizing a pre-existing indazole core. The key challenges lie in achieving the correct regiochemistry for both the bromine and cyclopropyl substituents.

Bromination Strategies for 6-Position

Achieving regioselective bromination directly onto the 3-cyclopropyl-1H-indazole core at the 6-position can be challenging due to the directing effects of the fused ring system, which can lead to a mixture of isomers. Therefore, a more common and controlled strategy involves starting with a benzene-based precursor where the bromine atom is already in the desired position. google.com

Electrophilic aromatic bromination is the fundamental reaction for introducing a bromine atom onto an aromatic ring. nih.gov Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid are commonly employed. However, for the synthesis of this compound, the most efficient routes begin with precursors like 4-bromo-2-methylaniline (B145978) or 4-bromo-2-nitrotoluene (B1266186). This approach ensures the bromine is unambiguously located at the position that will become the 6-position of the final indazole ring, circumventing potential issues with regioselectivity in the final steps. google.com

Introduction of Cyclopropyl Moiety at 3-Position

Several methods exist for introducing substituents at the C3 position of the indazole ring. chim.it These can be broadly categorized into cyclization reactions that form the indazole ring with the C3 substituent already in place, or post-functionalization of a C3-unsubstituted indazole.

Cyclization of a Phenyl Ketone: A classical approach involves the synthesis of a ketone precursor, such as 1-(4-bromo-2-aminophenyl)cyclopropylmethanone. This intermediate can then undergo diazotization followed by reductive cyclization to form the pyrazole ring of the indazole system, directly installing the cyclopropyl group at the C3 position.

[3+2] Cycloaddition: Modern synthetic methods include the [3+2] cycloaddition of an aryne with a diazo compound. organic-chemistry.org In this context, a 4-bromo-benzyne intermediate could react with a cyclopropyl-substituted diazoalkane to construct the indazole core. This method offers a powerful way to form the bicyclic system in a single step. nih.gov

Cross-Coupling Reactions: If starting with a 6-bromo-1H-indazole that is functionalized at the C3 position (e.g., with a halogen like iodine), a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be used. Reacting 6-bromo-3-iodo-1H-indazole with cyclopropylboronic acid or a cyclopropylstannane derivative would effectively introduce the cyclopropyl moiety. chim.it

Multi-step Synthetic Pathways

Constructing this compound typically requires a multi-step sequence to ensure proper placement of both substituents. A representative pathway often begins with a commercially available substituted toluene (B28343) derivative. nih.gov

A plausible synthetic route is outlined below:

Nitration: Start with 4-bromotoluene (B49008) and perform nitration at the ortho position to the methyl group to yield 4-bromo-2-nitrotoluene.

Condensation: The methyl group of 4-bromo-2-nitrotoluene is activated for condensation. It can be reacted with cyclopropanecarboxaldehyde (B31225) in the presence of a base to form a chalcone-like intermediate.

Reductive Cyclization: The nitro group of the intermediate is then reduced, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The resulting amino group spontaneously cyclizes onto the adjacent carbonyl group to form the desired this compound.

This pathway ensures the final positions of the bromo and cyclopropyl groups are fixed by the choice of the initial starting materials.

Analytical Characterization of Synthesized Compounds

The structural confirmation of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. researchgate.netbanglajol.info

Spectroscopic Techniques (e.g., IR, Mass, ¹H-NMR)

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a crucial tool for identifying the structure of the title compound. The spectrum provides characteristic signals for each type of proton in the molecule. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ would show distinct patterns for the aromatic, NH, and cyclopropyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH~13.0Broad Singlet-
H-7~7.8DoubletJ ≈ 8.5 Hz
H-5~7.6DoubletJ ≈ 1.5 Hz
H-4~7.3Doublet of DoubletsJ ≈ 8.5, 1.5 Hz
CH (cyclopropyl)~2.1Multiplet-
CH₂ (cyclopropyl)~1.0-1.2Multiplet-

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₀H₉BrN₂), high-resolution mass spectrometry would confirm its exact mass. A key feature in the mass spectrum is the isotopic pattern caused by the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: [M]⁺ and [M+2]⁺.

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Relative Intensity
[M]⁺236.00238.00~100% / ~98%

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to specific bond vibrations.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
N-HStretching3100-3300
Aromatic C-HStretching3000-3100
Aliphatic C-H (cyclopropyl)Stretching2850-3000
C=C / C=NRing Stretching1450-1600
C-BrStretching500-650

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, indazole aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~265.03 Da) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities; purity >98% is standard for research-grade material .

How should researchers address contradictions in reported reactivity data for brominated indazole derivatives?

Advanced
Contradictions (e.g., divergent substitution rates) arise from variables like solvent polarity, catalyst loading, or steric effects. Mitigation strategies include:

  • Systematic Replication : Vary one parameter at a time (e.g., solvent from DMF to DMSO) and monitor via TLC/GC-MS .
  • Computational Modeling : Density functional theory (DFT) calculates activation barriers for bromine displacement to predict reactivity trends .
    Cross-referencing with structurally analogous compounds (e.g., 6-Bromo-4-fluoro-1H-indazole) clarifies substituent effects .

What are the common reaction pathways for this compound in medicinal chemistry applications?

Q. Basic

  • Nucleophilic Substitution : Bromine at C6 reacts with amines (e.g., piperazine) in DMF/K₂CO₃ to yield kinase inhibitor precursors .
  • Cross-Coupling : Buchwald-Hartwig amination or Sonogashira coupling introduces aryl/alkyne groups for bioactivity modulation .
  • Oxidation/Reduction : Selective oxidation of the indazole ring (e.g., KMnO₄) generates carboxylic acid derivatives for prodrug synthesis .

How does the cyclopropyl group influence the biological activity of this compound compared to other substituents?

Advanced
The cyclopropyl group enhances metabolic stability and membrane permeability via:

  • Steric Effects : Reduces off-target binding by restricting rotational freedom .
  • Electron Withdrawal : Modulates indazole ring electronics, altering affinity for enzymes like PI3K or JAK2 .
    Comparative studies with 3-methyl or 3-fluoro analogs show cyclopropyl derivatives exhibit longer plasma half-lives in murine models .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Storage : Desiccate at RT in amber vials; avoid exposure to moisture/light to prevent decomposition .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated solvent containers .

How can computational methods predict the pharmacokinetic properties of this compound?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate LogP (~2.5), suggesting moderate lipophilicity. CYP450 inhibition risks are modeled via docking simulations .
  • Solubility : COSMO-RS calculations predict aqueous solubility (~0.1 mg/mL), guiding formulation strategies .
    Experimental validation via in vitro assays (e.g., Caco-2 permeability) bridges computational and empirical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.